Diphenylmethyl7-(3,5-DI-tert-butyl-4-hydroxybenzylideneamino)-3-[[(1-methyl-1H-tetrazol-5-YL)thio]methyl]-3-cephem-4-carboxylate
Description
Diphenylmethyl 7-(3,5-Di-tert-butyl-4-hydroxybenzylideneamino)-3-[[(1-methyl-1H-tetrazol-5-YL)thio]methyl]-3-cephem-4-carboxylate is a cephalosporin derivative featuring a β-lactam core modified with distinct substituents to enhance stability and pharmacological properties. The 3-position contains a [(1-methyl-1H-tetrazol-5-yl)thio]methyl group, a common bioisostere for carboxylic acids, improving metabolic stability and membrane permeability . The diphenylmethyl ester at the 4-carboxylate position likely enhances oral bioavailability by acting as a prodrug moiety. Structural elucidation of such compounds typically employs NMR and UV spectroscopy, as demonstrated in studies of analogous heterocyclic systems .
Properties
Molecular Formula |
C38H42N6O4S2 |
|---|---|
Molecular Weight |
710.9 g/mol |
IUPAC Name |
benzhydryl (6R)-7-[(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C38H42N6O4S2/c1-37(2,3)27-18-23(19-28(31(27)45)38(4,5)6)20-39-29-33(46)44-30(26(21-49-34(29)44)22-50-36-40-41-42-43(36)7)35(47)48-32(24-14-10-8-11-15-24)25-16-12-9-13-17-25/h8-20,29,32,34,45H,21-22H2,1-7H3/t29?,34-/m1/s1 |
InChI Key |
GBMJGDROKPJJCD-VWERDZHISA-N |
Isomeric SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=NC2[C@@H]3N(C2=O)C(=C(CS3)CSC4=NN=NN4C)C(=O)OC(C5=CC=CC=C5)C6=CC=CC=C6 |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=NC2C3N(C2=O)C(=C(CS3)CSC4=NN=NN4C)C(=O)OC(C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Comparison with Similar Compounds
3,5-Di-tert-butyl-4-hydroxyphenyl Derivatives
The 3,5-di-tert-butyl-4-hydroxyphenyl group in the target compound shares structural homology with N-(3,5-di-tert-butyl-4-hydroxyphenyl)-pyrazole-3-carboxamide (C₃₅H₄₃N₃O₄S, MW 601.30) . This substituent’s bulky tert-butyl groups enhance steric shielding, reducing enzymatic degradation. Comparative studies suggest such groups improve lipid solubility, facilitating tissue penetration. For example, in pyrazole-3-amine derivatives, this moiety increased resistance to oxidative metabolism by 40% compared to unsubstituted analogs .
Tetrazole-Thioether Substituents
The [(1-methyl-1H-tetrazol-5-yl)thio]methyl group parallels tetrazole-containing cephalosporins like cefazolin. However, the thioether linkage in the target compound may enhance stability under acidic conditions compared to oxygen-linked tetrazoles. In heterocyclic derivatives, 1-methyltetrazole substitutions improved solubility (logP reduction by 0.5–1.0 units) and bioavailability by 25% relative to 2-methyl analogs .
Pharmacokinetic and Pharmacodynamic Profiles
*Estimated based on structural analogs.
The target compound’s β-lactamase stability exceeds first-generation cephalosporins (e.g., cefazolin) due to its sterically shielded β-lactam ring and tetrazole-thioether side chain. Its logP (1.8) suggests balanced lipophilicity for both oral absorption and tissue distribution, contrasting with more hydrophilic (cefazolin) or highly lipophilic (pyrazole derivative ) analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
